1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS number 1795283-85-0 . It has a molecular weight of 215.65 and a molecular formula of C10H11ClFNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Enantioselectivity in Pharmaceutical Chemistry
The compound 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride and its derivatives have been studied for their enantioselectivity in inhibiting aromatase (P450Arom). This research, focusing on different enantiomers, provides insights into the stereospecificity of these compounds in pharmaceutical chemistry, which is crucial for developing effective and safe drugs (Khodarahmi et al., 1998).
Synthesis and Structural Analysis
In another study, derivatives of this compound were synthesized, and their structures were determined using various spectroscopic and X-ray methods. This research contributes to the field of organic chemistry by exploring new synthetic routes and structural determinations of benzofuran derivatives (Coskun, 2017).
Crystallography and Molecular Interactions
Several studies have examined the crystal structure of benzofuran derivatives, including the title compound. These studies provide valuable information on molecular interactions such as hydrogen bonds and π-π interactions, which are essential in understanding the compound's properties and potential applications in material science and molecular engineering (Choi et al., 2009).
Antimicrobial and Antifungal Activities
Research has also been conducted on the antimicrobial and antifungal activities of fluorine-containing heterocycles incorporating benzofuran. This research is significant for the development of new antimicrobial and antifungal agents, which is a growing area of interest due to the rise of drug-resistant pathogens (Chundawat et al., 2013).
Development of Biological Agents
Some studies have focused on synthesizing and evaluating the biological activities of 1-benzofuran derivatives. These compounds have shown potential as biological agents, suggesting their applicability in therapeutic and pharmacological contexts (Venkatesh et al., 2010).
Enantiomer Selective Bioreductions
Research on the kinetic resolution and enantiomer selective bioreductions of 1-(benzofuran-2-yl)ethanols highlights the significance of these compounds in chiral synthesis. This is crucial for pharmaceuticals where the activity can significantly differ between enantiomers (Paizs et al., 2003).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, benzofuran derivatives have shown significant potential in medical research, including anticancer activities . Therefore, it’s possible that 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride could be explored in similar contexts.
Properties
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNICTNUQWLKQSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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